D-Fructose-1,6-diphosphate trisodium salt octahydrate D-Fructose-1,6-diphosphate trisodium salt octahydrate D-Fructose-1,6-bisphosphate is an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis. During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase. The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis. The same reaction occurs within chloroplasts in plants as part of the reductive pentose phosphate cycle. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a major target for cancer chemotherapy.
Brand Name: Vulcanchem
CAS No.: 81028-91-3
VCID: VC0162753
InChI: InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3
SMILES: C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Molecular Formula: C6H27Na3O20P2
Molecular Weight: 550.18 g/mol

D-Fructose-1,6-diphosphate trisodium salt octahydrate

CAS No.: 81028-91-3

Cat. No.: VC0162753

Molecular Formula: C6H27Na3O20P2

Molecular Weight: 550.18 g/mol

* For research use only. Not for human or veterinary use.

D-Fructose-1,6-diphosphate trisodium salt octahydrate - 81028-91-3

Specification

Description D-Fructose-1,6-bisphosphate is an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis. During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase. The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis. The same reaction occurs within chloroplasts in plants as part of the reductive pentose phosphate cycle. Because cancer cells adopt glycolysis as a major source of metabolic energy production, this pathway has become a major target for cancer chemotherapy.
CAS No. 81028-91-3
Molecular Formula C6H27Na3O20P2
Molecular Weight 550.18 g/mol
IUPAC Name trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate
Standard InChI InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3
Standard InChI Key BUMXRRGJJDMPRT-UHFFFAOYSA-K
Isomeric SMILES C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
SMILES C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Canonical SMILES C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

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